N-(2,4-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
CAS No.: 919633-65-1
Cat. No.: VC8318134
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919633-65-1 |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
| Standard InChI | InChI=1S/C19H20N2O4S/c1-12-7-8-17(13(2)9-12)20-18(22)15-5-4-6-16(10-15)21-19(23)14(3)11-26(21,24)25/h4-10,14H,11H2,1-3H3,(H,20,22) |
| Standard InChI Key | PCESUPXFJIYZRZ-UHFFFAOYSA-N |
| SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)C)C |
| Canonical SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)C)C |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves condensation reactions between appropriate precursors. For example, the synthesis of thiazolidinone derivatives often involves the reaction of a thioacid with an aldehyde or ketone in the presence of a base . Characterization would involve spectroscopic methods like NMR and IR, along with mass spectrometry to confirm the structure.
Biological Activity
Compounds with thiazolidinone rings have been studied for their antimicrobial and anticancer activities. For instance, derivatives of thiazolyl acetamides have shown promising antimicrobial and antiproliferative effects . The presence of a benzamide group could enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications.
Research Findings and Future Directions
While specific research findings on N-(2,4-dimethylphenyl)-3-(4-methyl-1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzamide are not available, studies on similar compounds suggest potential in drug development. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume